Sulverapride

Catalog No.
S11175119
CAS No.
74651-64-2
M.F
C16H25N3O5S
M. Wt
371.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulverapride

CAS Number

74651-64-2

Product Name

Sulverapride

IUPAC Name

2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide

Molecular Formula

C16H25N3O5S

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C16H25N3O5S/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20)

InChI Key

SODOSTUXGWHQII-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C

Sulverapride is a novel chemical compound primarily recognized for its potential therapeutic applications in the treatment of gastrointestinal disorders, particularly irritable bowel syndrome. It belongs to a class of compounds known as selective serotonin reuptake inhibitors and exhibits a unique profile that distinguishes it from other drugs in this category. The compound is characterized by its ability to modulate serotonin levels in the gastrointestinal tract, thereby influencing motility and sensitivity.

Typical of its class. It primarily interacts with serotonin receptors, particularly the 5-HT3 and 5-HT4 receptors. The binding affinity and efficacy of sulverapride at these receptors can lead to various downstream effects, including modulation of neurotransmitter release and alterations in gut motility. Additionally, sulverapride may undergo metabolic transformations in the liver, primarily via cytochrome P450 enzymes, which can affect its pharmacokinetics and bioavailability.

The biological activity of sulverapride is largely attributed to its serotonergic effects. Research indicates that it enhances gastrointestinal motility and reduces visceral hypersensitivity, making it a candidate for treating conditions such as functional dyspepsia and irritable bowel syndrome. In animal studies, sulverapride has shown promising results in improving bowel function and reducing abdominal pain, which supports its potential use in clinical settings.

The synthesis of sulverapride typically involves several key steps:

  • Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Formation of Intermediate Compounds: Through various organic reactions such as alkylation or acylation, intermediate compounds are formed.
  • Final Cyclization: The final step often involves cyclization reactions that yield sulverapride in its active form.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Sulverapride has several potential applications:

  • Gastrointestinal Disorders: Primarily targeted for conditions like irritable bowel syndrome due to its modulatory effects on gut motility.
  • Psychiatric Conditions: Given its serotonergic activity, there is potential for exploring its use in treating anxiety or depression-related disorders.
  • Pharmaceutical Research: As a model compound for studying serotonin receptor interactions and developing new therapeutic agents.

Studies investigating the interactions of sulverapride with other pharmacological agents have revealed important insights:

  • Drug-Drug Interactions: Sulverapride may interact with other medications metabolized by the same cytochrome P450 enzymes, potentially leading to altered drug levels.
  • Synergistic Effects: When combined with other gastrointestinal agents, sulverapride may enhance therapeutic outcomes through synergistic effects on motility and pain relief.

Sulverapride shares structural and functional similarities with several other compounds used in gastrointestinal therapy. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionTherapeutic UseUnique Features
Tegaserod5-HT4 receptor agonistIrritable bowel syndromePrimarily used for constipation-predominant IBS
Cisapride5-HT4 receptor agonistGastroesophageal reflux diseaseWithdrawn due to cardiac side effects
Prucalopride5-HT4 receptor agonistChronic constipationSelective action with fewer side effects
Sulverapride5-HT3 antagonist / 5-HT4 agonistIrritable bowel syndromeDual action on both receptor types

Sulverapride's dual action on both 5-HT3 and 5-HT4 receptors offers a unique therapeutic profile that may provide enhanced efficacy in managing gastrointestinal symptoms compared to other similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

371.15149208 g/mol

Monoisotopic Mass

371.15149208 g/mol

Heavy Atom Count

25

UNII

87C4V63NWI

Dates

Last modified: 08-08-2024

Explore Compound Types